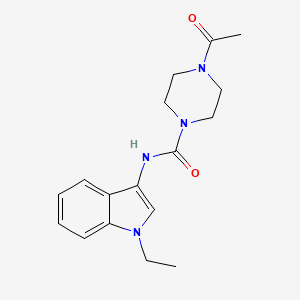
(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has demonstrated the potential of related naphthyridine derivatives in synthetic chemistry, highlighting their use in the development of new synthetic pathways and the exploration of their chemical properties. For example, a study by Jing et al. (2018) developed a highly efficient and environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, showcasing the utility of photoinduced intramolecular rearrangement with broad substrate scope and high atom efficiency (Jing et al., 2018). This research suggests avenues for exploring similar compounds for their synthetic applications and chemical behavior.
Molecular Structure and Interactions
Studies on molecular structure and intermolecular interactions of related compounds have provided insights into their physical and chemical characteristics. Nishijima et al. (2010) explored the crystal structure of a naphthalene-ring-containing compound, detailing intermolecular hydrogen bonds and π–π stacking interactions (Nishijima et al., 2010). Such studies are crucial for understanding the fundamental properties that could influence the behavior of (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone in various applications.
Anticancer Activity
Research into the pharmacological activities of naphthyridine derivatives has identified their potential in cancer treatment. For instance, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting a potential pathway for melanoma treatment (Kong et al., 2018). Such findings underscore the potential therapeutic applications of structurally similar compounds in oncology.
Drug Design and Molecular Docking
The synthesis and evaluation of related compounds in drug design and molecular docking studies highlight their relevance in medicinal chemistry. Kurt et al. (2020) synthesized novel Schiff base ligands from 2,6-diaminopyridine, investigating their DNA binding properties and potential as drug candidates (Kurt et al., 2020). This research indicates the role of naphthyridine derivatives in developing new pharmaceuticals through targeted molecular interactions.
Wirkmechanismus
Ethoxyphenyl group
This group is often found in drugs and could interact with various biological targets through pi-pi stacking interactions with aromatic amino acids in proteins .Amino-naphthyridinyl group
Naphthyridines are a class of compounds that have been studied for their potential antiviral, anti-inflammatory, and anticancer activities .Methylpiperidinyl group
Piperidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral effects .The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific target(s) in the body. These targets could be enzymes, receptors, ion channels, or other proteins. The compound could act by binding to its target(s), thereby modulating their activity. This could lead to changes in biochemical pathways and cellular processes, resulting in therapeutic effects .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Eigenschaften
IUPAC Name |
[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-4-30-19-11-9-18(10-12-19)27-22-20-13-8-16(2)26-23(20)25-15-21(22)24(29)28-14-6-5-7-17(28)3/h8-13,15,17H,4-7,14H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEFJPYLNSNTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobutyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2969097.png)

![1-butyl-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2969101.png)

![1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2969104.png)






![N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2969113.png)
![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2969114.png)
